molecular formula C11H18INO3 B2535829 Tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 2126162-98-7

Tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No. B2535829
CAS RN: 2126162-98-7
M. Wt: 339.173
InChI Key: VYSAILWZWFSAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate” is a complex organic molecule. It seems to contain a bicyclic structure, which is common in many natural and synthetic compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives have been synthesized through an epimerization–lactamization cascade reaction . Another method involved the construction of four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .

Scientific Research Applications

Synthesis of Substituted Piperidines and Piperidine Derivatives

Tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate serves as a scaffold for the preparation of substituted piperidines through regioselective ring-opening, demonstrating its utility in synthesizing complex organic molecules. This process involves the conversion of the terminal alkyne into 1,4- and 1,5-disubstituted 1,2,3-triazoles, highlighting its role in creating structurally diverse compounds with potential applications in various fields of chemistry (Harmsen et al., 2011).

Molecular Structure Elucidation

The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, was determined through single-crystal X-ray diffraction analysis. This compound's structure includes a lactone moiety and a piperidine ring, indicating the importance of such bicyclic structures in understanding the stereochemistry and reactivity of cyclic compounds. The presence of diastereomers in a 1:1 ratio within the crystal further underscores the compound's significance in stereochemical studies (Moriguchi et al., 2014).

Development of Enantiomerically Pure Compounds

Research on an efficient scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate illustrates the compound's role in producing chiral molecules. This work emphasizes significant improvements in synthesis routes, starting from commercially available chiral lactones, and highlights the potential of such compounds in creating enantiomerically pure substances for various applications (Maton et al., 2010).

Conformationally Constrained Amino Acids Synthesis

The synthesis of 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogues from L-serine demonstrates the utility of this compound and related compounds in preparing conformationally constrained amino acids. These analogues serve as important tools for studying peptide interactions and developing peptide-based therapeutics, showcasing the compound's versatility in creating biologically relevant molecules (Hart & Rapoport, 1999).

properties

IUPAC Name

tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18INO3/c1-10(2,3)16-9(14)13-7-11(6-12)4-8(13)5-15-11/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSAILWZWFSAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1CO2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.